
4-Methylthiopyrimidine
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Description
4-Methylthiopyrimidine is a useful research compound. Its molecular formula is C5H6N2S and its molecular weight is 126.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
2.1 Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including 4-Methylthiopyrimidine, possess significant anticancer properties. For instance, research indicates that certain pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Case Study : A study explored the synthesis of novel pyrimidine derivatives and their anticancer efficacy. Compounds derived from this compound were tested against multiple cell lines, revealing IC50 values that suggest strong antitumor activity compared to established chemotherapeutics .
2.2 Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential. Research has shown that derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Case Study : Mahdavi et al. reported on the antibacterial activity of synthesized pyrimidines, finding that some derivatives exhibited significant inhibition zones against these pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses .
- Data Table: Summary of Anti-inflammatory Activities
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
---|---|---|---|
This compound Derivative A | 75 | 80 | |
This compound Derivative B | 60 | 70 |
Antiviral Activity
Emerging research suggests that this compound derivatives may also possess antiviral properties. Studies have indicated efficacy against certain viruses, including coronaviruses, highlighting their potential in antiviral drug development .
- Case Study : Recent investigations into pyrimidine scaffolds revealed promising results against human coronaviruses, with specific derivatives showing selective antiviral activity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. Modifications to the core structure can significantly influence biological activity.
Properties
CAS No. |
6104-46-7 |
---|---|
Molecular Formula |
C5H6N2S |
Molecular Weight |
126.18 g/mol |
IUPAC Name |
4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H6N2S/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 |
InChI Key |
JPFCCCDVVRPQQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.